molecular formula C21H23N3O2S B4554725 (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B4554725
M. Wt: 381.5 g/mol
InChI Key: JKQBOFBDHYDVKE-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a pyrrole ring, a dimethylphenyl group, and a diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the pyrrole derivative. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. The final step usually involves the formation of the diazinane-dione core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the dimethylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
  • (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Uniqueness

The uniqueness of (5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific structural features, such as the presence of the tert-butyl group and the dimethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[(1-tert-butylpyrrol-2-yl)methylidene]-1-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-13-9-14(2)11-16(10-13)24-19(26)17(18(25)22-20(24)27)12-15-7-6-8-23(15)21(3,4)5/h6-12H,1-5H3,(H,22,25,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQBOFBDHYDVKE-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=CN3C(C)(C)C)C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=CN3C(C)(C)C)/C(=O)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 3
Reactant of Route 3
(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 4
(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 5
(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Reactant of Route 6
(5E)-5-[(1-TERT-BUTYL-1H-PYRROL-2-YL)METHYLIDENE]-1-(3,5-DIMETHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

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